3-(Ethylamino)-4-nitrobenzonitrile
Overview
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, and catalysts used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and mechanisms of these reactions.Physical and Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s ability to undergo chemical changes .Scientific Research Applications
Catalytic Hydrogenation
3-(Ethylamino)-4-nitrobenzonitrile is involved in hydrogenation processes. A study investigated the hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, using Raney nickel catalysts. The research focused on the positional effects of the nitro group and the influence of solvents like methanol and dioxane on the hydrogenation process. This study highlights the chemical behavior and reactivity of nitrobenzonitriles in catalytic hydrogenation, which is relevant for this compound's applications in chemical synthesis and industrial processes (Koprivova & Červený, 2008).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding characteristics of related compounds such as N,N'-diethyl-4-nitrobenzene-1,3-diamine and 2,6-bis(ethylamino)-3-nitrobenzonitrile have been explored. These studies provide insights into the planarity, conformation, and hydrogen bonding interactions in nitrobenzonitriles, which are crucial for understanding the behavior of this compound in various chemical contexts (Payne et al., 2010).
Solubility and Thermodynamic Properties
The solubility of nitrobenzonitriles, including 3-nitrobenzonitrile, has been studied in various solvent mixtures. These studies provide valuable information on the solubility behavior and preferential solvation parameters of 3-nitrobenzonitrile, which can be extrapolated to understand the solubility properties of this compound in different solvents and temperatures. The research contributes to the knowledge of solvent-solute interactions and aids in the optimization of conditions for chemical reactions involving nitrobenzonitriles (Zheng et al., 2018).
Catalysis in Nucleophilic Substitution
This compound may be implicated in catalytic processes. For example, 3-ethylaminocarbonyl-2(1H)-pyridone, a similar compound, was synthesized and tested as a catalyst for the aromatic nucleophilic substitution of fluoride by piperidine in 2-fluoro-5-nitrobenzonitrile. Such studies highlight the potential role of nitrobenzonitriles in catalyzing specific chemical reactions, thus providing insights into the catalytic capabilities of this compound (Loppinet-Serani et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(ethylamino)-4-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-8-5-7(6-10)3-4-9(8)12(13)14/h3-5,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYDGZFDJAIONB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596030 | |
Record name | 3-(Ethylamino)-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467235-08-1 | |
Record name | 3-(Ethylamino)-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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